molecular formula C8H4INO2 B064568 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- CAS No. 172876-96-9

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

Cat. No. B064568
CAS RN: 172876-96-9
M. Wt: 273.03 g/mol
InChI Key: AOTJNSUBRSAHHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and 3,3-bis(trifluoromethyl)-3(1H)-1,2-benziodoxole showcases the chemical's versatility. These compounds are prepared from 1-hydroxybenziodoxoles and corresponding sulfonic acids or Me(3)SiOTf, yielding stable, microcrystalline solids. This process demonstrates the compound's foundational role in generating derivatives with potential applications in various chemical reactions (Zhdankin et al., 1996).

Molecular Structure Analysis

The crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole has been detailed through X-ray crystallographic methods. This compound crystallizes as monoclinic needles with a geometry around the iodine atom that appears to be trigonal bipyramid. The study of its molecular structure has revealed significant details about the heterocyclic nature of the compound, indicating its potential for various chemical applications (Shefter & Wolf, 1965).

Chemical Reactions and Properties

The compound's reactivity with alkynyltrimethylsilanes to afford either alkynyliodonium triflates or (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, and the selective formation of 1-alkynylbenziodoxoles in the presence of pyridine, highlights its chemical reactivity and the diversity of reactions it can undergo. This underscores the compound's utility in synthetic chemistry for creating a range of functionally diverse molecules (Zhdankin et al., 1996).

Scientific Research Applications

Oxidizing Agent Properties

  • Oxidizing Action Measurement : The apparent reduction potential (ARP) of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole, a related compound, indicates it is a strong oxidizing agent, similar in strength to ceric ion (Eisenmann & Wolf, 1968).

Synthesis and Reactions

  • Novel Compounds Synthesis : Synthesis of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles and their evaluation as cytotoxic and antiviral agents shows diverse applications in medicinal chemistry (Faidallah, Khan, & Asiri, 2012).
  • Benziodazole Oxides : Benziodazole oxides, prepared by oxidation of 2-iodobenzamides, serve as selective oxidizing reagents and show potential for oxidizing alcohols to aldehydes and sulfides to sulfoxides (Zhdankin, Smart, Zhao, & Kiprof, 2000).

Crystal and Molecular Structure

  • Crystal Structure Analysis : The study of the crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole provides insights into its geometry and intermolecular interactions, which is crucial for understanding its reactivity and potential applications (Shefter & Wolf, 1965).

Environmental and Biochemical Applications

  • Antioxidant Activity : The synthesis of novel fused heterocyclic compounds from tetrahydropyrimidine derivatives and their evaluation for antioxidant activities suggest potential applications in pharmacology and biochemistry (Salem, Farhat, Errayes, & Madkour, 2015).
  • Alcohol Oxidation : The development of an environmentally friendly TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one highlights the compound's utility in sustainable chemistry (Li & Zhang, 2009).

Spectroscopic Behavior

  • Fluorescence Study : The spectroscopic behavior and fluorescence polarity study of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles indicate their potential in analytical chemistry applications (Khan, Asiri, Al-Thaqafy, Faidallah, & El-Daly, 2014).

Mechanism of Action

Mode of Action

It is known to be used in the room-temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis . The exact interaction with its targets and the resulting changes at the molecular level would require further investigation.

Biochemical Pathways

It’s involved in the decarboxylative cyanation process

properties

IUPAC Name

3-oxo-1λ3,2-benziodoxole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTJNSUBRSAHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327803
Record name 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172876-96-9
Record name 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of 3-oxo-1,2-benziodoxole-1(3H)-carbonitrile (CBX) in the synthesis of α,α-disubstituted β-ketiminonitriles?

A: CBX acts as an electrophilic cyanating reagent in the reaction. [] It reacts with metalloenamines, formed by the deprotonation of β,β-disubstituted enesulfinamides, to introduce a cyano group (CN) into the molecule. This cyanation reaction leads to the formation of α,α-disubstituted β-sulfinylimino nitriles, which are precursors to valuable enantioenriched multisubstituted β-amino carbonyl compounds.

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